4-Methoxybenzylamino-pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-benzyl-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3O/c1-16-11-7-8-13-12(15-11)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15) |
InChI Key |
HAVPYQRGUSMFNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 4-Methoxybenzylamino-Pyrimidine Enzyme Inhibition Profile
[1]
Executive Summary
The This compound scaffold functions primarily as a hinge-binding motif in kinase inhibitors.[1] The pyrimidine ring mimics the adenine base of ATP, forming hydrogen bonds with the kinase hinge region, while the 4-methoxybenzylamino substituent extends into the hydrophobic pocket (often the ribose-binding pocket or the "gatekeeper" region), conferring selectivity and potency.[1]
Key Applications:
Enzyme Inhibition Profile & Mechanism[1]
Target Specificity
The inhibition profile is dictated by the substitution pattern on the pyrimidine ring.[2] The N-(4-methoxybenzyl) group specifically targets the hydrophobic region II of the kinase active site.
| Target Enzyme | Interaction Mode | Representative IC | Clinical Relevance |
| EGFR (ErbB1) | ATP-Competitive | 10 – 150 nM | NSCLC (Non-Small Cell Lung Cancer) |
| PLK1 | ATP-Competitive | 5 – 50 nM | Mitotic arrest in solid tumors |
| c-Src | Dual Src/Abl inhibition | 20 – 100 nM | Metastatic signaling blockade |
| PDE-V | Allosteric/Active Site | 0.5 – 2.0 | Vasodilation / Erectile Dysfunction |
Mechanism of Action (MOA)
The scaffold operates via Type I Kinase Inhibition :
-
Hinge Binding: The pyrimidine N1 and the exocyclic amino group (at C2 or C4) form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region (e.g., Met793 in EGFR).
-
Hydrophobic Occupancy: The 4-methoxybenzyl moiety projects into the hydrophobic back-pocket. The methoxy group (–OCH
) often acts as a hydrogen bond acceptor or engages in van der Waals interactions with the gatekeeper residue (e.g., Thr790 or T338). -
Steric Fit: The benzyl linker provides the necessary flexibility to accommodate the "P-loop" conformation without steric clash.
Signal Transduction Pathway (EGFR Focus)
The following diagram illustrates the downstream signaling cascade inhibited by this compound derivatives.
Caption: EGFR signaling cascade showing the ATP-competitive blockade by the pyrimidine inhibitor at the receptor level.[1]
Structure-Activity Relationship (SAR)[1][3]
To optimize the "4-Methoxybenzylamino" profile, the following SAR rules apply:
-
The Methoxy Group (-OCH
):-
Role: Critical for lipophilicity and orientation.
-
Variation: Replacing –OCH
with –Cl or –F often retains potency but alters metabolic stability. Removing it (unsubstituted benzyl) typically leads to a 5–10 fold loss in potency due to loss of hydrophobic packing.
-
-
The Linker (-NH-CH
-):-
Role: Acts as a "spacer" allowing the aromatic ring to reach the hydrophobic pocket II.
-
Constraint: Methylation of the nitrogen (N-Me) often reduces potency by disrupting the H-bond donor capability required for hinge interaction.
-
-
Pyrimidine Core:
-
C4 vs C2 Substitution: The 4-methoxybenzylamino group is most effective at the C4 position of the pyrimidine for EGFR inhibitors, whereas C2 substitution is common for CDK inhibitors.
-
Experimental Protocols
Chemical Synthesis (General Procedure)
Objective: Synthesize a probe molecule, N-(4-methoxybenzyl)pyrimidin-4-amine.[1]
-
Reagents: 4-Chloropyrimidine (1.0 eq), 4-Methoxybenzylamine (1.1 eq), Triethylamine (TEA, 2.0 eq), Isopropanol (IPA).[1]
-
Procedure:
-
Dissolve 4-chloropyrimidine in IPA.[1]
-
Add TEA followed by dropwise addition of 4-methoxybenzylamine.
-
Reflux at 80°C for 4–6 hours (monitor by TLC/LC-MS).
-
Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine.[1]
-
Purification: Recrystallize from Ethanol or Flash Chromatography (Hexane:EtOAc).
-
Validation:
H NMR (DMSO- ) should show the benzylic -CH - doublet at 4.5 ppm and methoxy singlet at 3.7 ppm.[1]
-
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: Determine the IC
Reagents:
-
Recombinant EGFR kinase domain.
-
Substrate: Poly(Glu,Tyr) 4:1.[1]
-
Radioisotope:
.[1] -
Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA.[1]
Workflow:
-
Preparation: Dilute inhibitor in 100% DMSO (serial dilutions 10
M to 0.1 nM). -
Incubation: Mix Kinase + Substrate + Inhibitor in buffer. Incubate 10 mins at RT.
-
Initiation: Add ATP mix (cold ATP +
-ATP).[1] Final ATP conc should equal the of the enzyme (approx. 10 M for EGFR). -
Reaction: Incubate for 60 mins at 30°C.
-
Termination: Spot reaction onto P81 phosphocellulose filter paper; wash with 0.75% phosphoric acid.
-
Quantification: Scintillation counting.
Data Analysis:
Calculate % Inhibition =
Assay Workflow Visualization
Caption: Step-by-step radiometric kinase assay workflow for IC50 determination.
References
-
Traxler, P., et al. (1996).[1] "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase."[1][4] Journal of Medicinal Chemistry. Link[1]
-
Gumireddy, K., et al. (2005).[1] "A non-ATP-competitive inhibitor of BCR-ABL overrides imatinib resistance."[1] Proceedings of the National Academy of Sciences. Link[1]
-
Bortolami, M., et al. (2021).[1] "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation." ACS Chemical Neuroscience.[1] Link[1]
-
Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry. Link[1]
Sources
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Preamble: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Methoxybenzylamino-pyrimidine
For Drug Discovery and Development Professionals
The pyrimidine ring system, a fundamental component of nucleic acids, is a "privileged scaffold" in medicinal chemistry.[1] Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions has made it a versatile core for a multitude of approved drugs, particularly in oncology.[2] Pyrimidine derivatives are renowned for their capacity to act as ATP-competitive inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer and other diseases.[3][4] This guide delves into the prospective therapeutic landscape of a specific, yet uncharacterized, derivative: This compound . While direct biological data for this compound is not extensively available in public literature, by leveraging structure-activity relationship (SAR) data from analogous compounds, we can delineate a rational, evidence-based strategy for identifying and validating its most probable therapeutic targets.
Section 1: Hypothesized Therapeutic Targets: A Kinase-Centric Approach
The structural motif of this compound strongly suggests its primary targets are within the protein kinase superfamily. The 4-aminopyrimidine core is a well-established pharmacophore that mimics the adenine base of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket.[2][5] The N-benzyl substituent, particularly with a methoxy group, is poised to interact with the hydrophobic regions of the active site, potentially conferring both potency and selectivity.
Primary Target Family: Aurora Kinases
Aurora kinases (AURKA and AURKB) are critical serine/threonine kinases that regulate mitotic progression.[2] Their overexpression is a hallmark of many cancers, making them compelling therapeutic targets.[6] A significant number of clinical and preclinical Aurora kinase inhibitors are built upon 2-aminopyrimidine, 2,4-diaminopyrimidine, and 4-aminopyrimidine scaffolds.[2] Compounds like AMG 900, a potent Aurora kinase inhibitor, feature a substituted aminopyrimidine core, demonstrating the scaffold's suitability for targeting this kinase family.[3][7] The this compound structure fits the general profile of an ATP-competitive Aurora kinase inhibitor.
Hypothesized Signaling Pathway: Aurora Kinase in Mitosis
Caption: Hypothesized inhibition of Aurora Kinases by this compound, disrupting mitosis and leading to apoptosis or cytokinesis failure.
Secondary Target Family: Receptor Tyrosine Kinases (e.g., EGFR, Trk)
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, drives pathways involved in cell proliferation and survival.[8][9] The pyrimidine scaffold is central to many EGFR inhibitors.[9][10] The 4-anilino substitution is a common feature in these inhibitors, where the aniline moiety occupies the hydrophobic pocket adjacent to the hinge region.[9] The 4-methoxybenzylamino group in our compound of interest could fulfill a similar role, making EGFR a plausible target.
-
Tropomyosin Receptor Kinases (Trk): The Trk family of neurotrophin receptors (TrkA, TrkB, TrkC) are implicated in the development and progression of various cancers. High-throughput screening has identified 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases, underscoring the potential of the 4-aminopyrimidine scaffold to target this family.[11]
Other Potential Kinase Targets
The versatility of the 4-aminopyrimidine scaffold has been demonstrated in its ability to target a wide range of kinases.[5][12] Based on published data for analogous structures, other potential targets include:
-
Spleen Tyrosine Kinase (Syk): A key mediator in B-cell receptor signaling, making it a target for hematological malignancies.[13]
-
PI3K/Akt/mTOR Pathway Kinases: This pathway is a central regulator of cell growth and survival, and 4-aminopyrimidine analogs have shown inhibitory activity against its components.[12]
Section 2: A Framework for Target Validation
A systematic, multi-tiered approach is essential to validate the hypothesized targets of this compound. The workflow should progress from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular assays.
Experimental Workflow for Target Validation
Caption: A sequential workflow for the experimental validation of the therapeutic targets of a novel small molecule inhibitor.
Section 3: Detailed Experimental Protocols
The following protocols are foundational for assessing the interaction of this compound with its hypothesized targets.
Tier 1: Biochemical Kinase Inhibition Assay
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) KinEASE™ TK Assay
This assay measures the phosphorylation of a universal biotinylated tyrosine kinase (TK) substrate.
Materials:
-
HTRF KinEASE TK Kit (Substrate, Eu-cryptate labeled anti-phospho-tyrosine antibody, Streptavidin-XL665).[10]
-
Recombinant human kinase (e.g., Aurora A, EGFR).
-
ATP solution.
-
Test Compound (this compound) stock solution in DMSO.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 0.5 µL of each dilution into the assay plate wells. Include DMSO-only wells for no-inhibition (high signal) and no-enzyme (low signal) controls.
-
Enzyme Addition: Dilute the kinase to the desired working concentration in enzymatic buffer. Add 5.5 µL of the diluted kinase to each well (except no-enzyme controls).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a solution containing the TK substrate and ATP in enzymatic buffer. Add 4 µL of this solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate for 30-60 minutes at room temperature.
-
Detection: Prepare the detection reagent mix containing the Eu-cryptate antibody and SA-XL665 in detection buffer (which includes EDTA to stop the reaction). Add 10 µL of this mix to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).[3]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.
Tier 2: Cellular Proliferation Assay
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active, viable cells.[5]
Materials:
-
Cancer cell line of interest (e.g., HeLa for Aurora kinase, A549 for EGFR).
-
Cell culture medium and supplements.
-
Opaque-walled 96-well or 384-well plates.
-
CellTiter-Glo® Reagent.[13]
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells into the opaque-walled multiwell plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL for a 96-well plate). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the desired volume of diluted compound to the wells. Include vehicle-treated (DMSO) and no-cell (background) controls.
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[14]
-
Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle-treated controls (representing 100% viability). Plot the normalized viability against compound concentration and fit to a dose-response curve to determine the EC50 value.
Tier 3: Cellular Target Engagement Assay
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA directly measures the binding of a compound to its target protein in a cellular environment by assessing ligand-induced thermal stabilization.[2][15]
Materials:
-
Cell line expressing the target protein.
-
Test Compound (this compound).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., liquid nitrogen, water bath).
-
Equipment for protein quantification (e.g., BCA assay) and Western blotting.
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat one set of cells with the test compound at a desired concentration (e.g., 10x EC50) and another set with vehicle (DMSO) for 1 hour.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the protein concentration of all samples. Analyze the samples by SDS-PAGE and Western blotting using a primary antibody against the target protein.[2]
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein remaining versus temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample indicates thermal stabilization and confirms target engagement.
Section 4: Data Interpretation and Forward Strategy
The collective data from this validation workflow will provide a comprehensive profile of this compound.
| Assay Tier | Data Generated | Interpretation |
| Tier 1: Biochemical | IC50 values against a kinase panel | Identifies potent, direct inhibition of specific kinases and provides an initial selectivity profile. |
| Tier 2: Cellular | EC50 values in cancer cell lines | Confirms cell permeability and anti-proliferative activity. Correlation with IC50 data suggests on-target effects. |
| Tier 3: Target Engagement | Thermal shift (ΔTm) in CETSA | Provides direct evidence of the compound binding to the hypothesized target inside intact cells. |
A strong correlation between biochemical potency (IC50), cellular activity (EC50), and target engagement (CETSA shift) for a specific kinase would provide compelling evidence that it is a primary therapeutic target. Discrepancies may suggest off-target effects, poor cell permeability, or complex mechanisms of action that warrant further investigation. Positive validation would justify progression to lead optimization, in vivo efficacy studies, and further mechanistic deconvolution.
Conclusion
While the therapeutic potential of this compound is yet to be formally described, its chemical structure provides a strong rationale for its investigation as a protein kinase inhibitor. Based on extensive data from analogous 4-aminopyrimidine derivatives, Aurora kinases and key receptor tyrosine kinases like EGFR represent high-probability targets. The experimental framework detailed in this guide provides a rigorous, industry-standard pathway for systematically identifying and validating these potential targets, moving this promising chemical entity from a hypothetical agent to a candidate for therapeutic development.
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchtweet.com [researchtweet.com]
- 10. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. pelagobio.com [pelagobio.com]
The Structure-Activity Relationship of 4-Methoxybenzylamino-Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its ability to mimic the purine core of ATP allows for effective targeting of a broad range of enzymes, particularly protein kinases. This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of a specific, yet promising subclass: 4-methoxybenzylamino-pyrimidine derivatives. While direct literature on this exact scaffold is emerging, we will synthesize data from closely related 4-aminopyrimidine and N-benzylpyrimidine analogs to elucidate the key structural determinants for biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors and other targeted therapeutics.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a privileged structure in drug discovery.[1] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. A significant portion of pyrimidine-based drugs function as kinase inhibitors, owing to the scaffold's ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of these enzymes.[2][3] The 4-amino-substituted pyrimidine is a particularly prevalent motif in this class of inhibitors.[4]
The focus of this guide, the this compound core, combines the established kinase-binding properties of the 4-aminopyrimidine with the unique electronic and steric attributes of the 4-methoxybenzyl group. Understanding how modifications to each part of this molecule influence its biological activity is paramount for the rational design of potent and selective drug candidates.
Core Structure and Rationale for Investigation
The this compound scaffold can be deconstructed into three key components, each offering avenues for synthetic modification and SAR exploration.
Caption: Deconstruction of the this compound scaffold.
-
The Pyrimidine Core: This is the primary pharmacophore responsible for anchoring the molecule in the ATP-binding site of kinases. Substitutions at the 2, 5, and 6-positions can profoundly impact potency, selectivity, and physicochemical properties.
-
The Benzylamino Linker: The nitrogen atom of the amino group is a critical hydrogen bond donor to the kinase hinge region. The benzylic methylene provides a degree of conformational flexibility.
-
The 4-Methoxyphenyl Moiety: This group occupies the solvent-exposed region of the ATP-binding pocket. The methoxy group is an electron-donating substituent that can influence the overall electronic properties of the molecule and potentially form additional interactions with the target protein.[5]
Structure-Activity Relationship (SAR) Analysis
The following SAR insights are synthesized from studies on analogous 4-anilinopyrimidine and other N-substituted pyrimidine derivatives, providing a predictive framework for the this compound class.[6][7][8]
Modifications to the Pyrimidine Core
-
Position 2: This position is often unsubstituted or bears small, non-polar groups in many kinase inhibitors. Introduction of larger groups can lead to steric clashes with the protein. However, in some cases, substitution at this position with groups capable of forming additional hydrogen bonds can enhance potency.
-
Position 5: This position projects towards the ribose-binding pocket of ATP. Substitution at this site with small, flexible linkers appended with hydrophilic groups has been shown to enhance dual EGFR/Her-2 inhibitory activity in related 4-anilinopyrimidines.[6] This suggests that similar modifications to the this compound core could be a fruitful avenue for optimization.
-
Position 6: This position is often directed towards the solvent-exposed region. Introduction of small alkyl groups, such as a methyl group, can enhance binding affinity through van der Waals interactions.
Modifications to the Benzylamino Linker
The secondary amine in the linker is crucial for hinge binding. N-alkylation would likely abolish activity by removing the hydrogen bond donor capability. The flexibility of the benzyl linker allows the phenyl ring to adopt various conformations within the binding pocket.
Modifications to the 4-Methoxyphenyl Moiety
-
The Methoxy Group: The para-methoxy group is an electron-donating group which can increase the electron density of the phenyl ring.[5] This can enhance π-π stacking interactions with aromatic residues in the binding pocket. The oxygen atom can also act as a hydrogen bond acceptor.
-
Positional Isomers: Moving the methoxy group to the meta or ortho positions would alter the electronic and steric profile of the ring, likely impacting binding affinity.
-
Substitution on the Phenyl Ring: The phenyl ring itself is a key point for modification to improve potency and selectivity, and to modulate physicochemical properties.
-
Electron-withdrawing groups (e.g., halogens, trifluoromethyl): Can enhance binding by participating in halogen bonding or other specific interactions.
-
Electron-donating groups (e.g., other alkoxy groups, alkyl groups): Can modulate the electronics of the ring system.
-
Bulky groups: Can be used to probe the steric limits of the binding pocket and potentially achieve selectivity for kinases with larger ATP-binding sites.
-
Quantitative SAR Data from Analogous Series
While specific quantitative data for this compound derivatives is not extensively published, we can draw parallels from related series of kinase inhibitors.
| Scaffold | Target(s) | Key Substitutions and SAR Observations | IC50 Range | Reference |
| 4-Anilinothieno[2,3-d]pyrimidine | EGFR/HER-2 | Introduction of a 5,6-tetramethylene moiety on the thieno[2,3-d]pyrimidine core and a 4-(3-fluorobenzyloxy)-3-chloroaniline tail significantly increased potency. | 0.2 - 1.2 µM (EGFR) | [7] |
| 4-Anilino-furo[2,3-d]pyrimidine | EGFR/HER-2 | A 5-carboxylic acid side chain on the furo[2,3-d]pyrimidine core with a 3-chloro or 3-bromoaniline showed submicromolar EGFR inhibition. | Submicromolar | [8] |
| N-Benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 | Replacement of a quinazoline core with a pyrimidine was tolerated. Substitution on the 4-position of the benzylamine with a pyridine enhanced potency. | 1.1 - 3.7 µM | [9] |
| 4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine | EGFR/HER-2 | Smaller substituents at the meta position of the aniline ring were favored for EGFR inhibition. | 14.8 nM (EGFR) | [1] |
Synthetic Strategies
The synthesis of this compound derivatives typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction.
Caption: General synthetic route to this compound derivatives.
A common starting material is a di- or tri-substituted pyrimidine, such as 4,6-dichloropyrimidine. Reaction with one equivalent of 4-methoxybenzylamine, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) and a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), affords the mono-substituted product. The remaining chloro- or other leaving group at the 6-position can then be further functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or other nucleophilic substitutions to generate a library of analogs for SAR studies.
Experimental Protocols
General Procedure for Synthesis of 4-(4-Methoxybenzylamino)-pyrimidine Derivatives
-
To a solution of the starting substituted chloropyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF) is added 4-methoxybenzylamine (1.1 eq) and a base such as DIPEA (2.0 eq).
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-24 hours, while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-(4-methoxybenzylamino)-pyrimidine derivative.
In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol is a representative example for determining the inhibitory potency of a compound against a protein kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the EGFR enzyme to each well (except for the negative control).
-
Add the test compound dilutions to the appropriate wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel targeted therapeutics, particularly kinase inhibitors. By leveraging the established SAR of related 4-aminopyrimidine and N-benzylpyrimidine derivatives, medicinal chemists can rationally design and synthesize new analogs with improved potency, selectivity, and drug-like properties. The 4-methoxyphenyl moiety offers a key handle for optimization, allowing for the exploration of various substitution patterns to fine-tune interactions within the solvent-exposed region of the target's active site. Future work should focus on the systematic exploration of substitutions at the 2, 5, and 6-positions of the pyrimidine ring in concert with modifications of the 4-methoxyphenyl group to build a comprehensive SAR for this specific scaffold.
References
- Synthesis and evaluation of novel pyrimidine-based dual EGFR/Her-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1601-1606.
- Quantitative Structure Activity Relationship study of pyrimidine derivatives as AXL kinase inhibitors for their anticancer activi. International Journal of Pharmaceutical Research and Allied Sciences, 8(1), 365-373.
- An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines. BenchChem.
- Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors. Archiv der Pharmazie, 349(12), 926-938.
- (PDF) Quantitative Structure Activity Relationshipstudy of pyrimidine derivatives as AXL kinase inhibitors for their anticancer activity.
- Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 147, 324-337.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 861288.
- SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of...
- Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research, 86(7), e70168.
- Design and Synthesis of 4‐Anilinothieno[2,3‐d]pyrimidine‐Based Compounds as Dual EGFR/HER‐2 Inhibitors. Scilit.
- Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Molecules, 27(19), 6523.
- Compound 17 Inhibits Lung Cancer Progression via Inducing Cellular Apoptosis and Blocking TNF Signaling Pathway Activ
- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 54(23), 8099-8110.
- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure and Dynamics, 42(3), 1582-1614.
- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-110.
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
- Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma. Bioorganic Chemistry, 94, 103367.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1836-1854.
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621.
- The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Molecules, 13(4), 838-851.
- 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1836-1854.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(12), 8081-8104.
- Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry, 297(4), 101175.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 21(11), 1547.
Sources
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound 17 Inhibits Lung Cancer Progression via Inducing Cellular Apoptosis and Blocking TNF Signaling Pathway Activation [mdpi.com]
- 6. Synthesis and evaluation of novel pyrimidine-based dual EGFR/Her-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Methoxybenzylamino-pyrimidine: An In-Depth Technical Guide
This comprehensive guide provides a detailed protocol for the synthesis of 4-Methoxybenzylamino-pyrimidine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol is designed to be self-validating, with in-depth explanations of the chemical principles and expected analytical outcomes.
Introduction
The pyrimidine scaffold is a ubiquitous heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The functionalization of the pyrimidine ring through the introduction of various substituents is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological properties. The target molecule, N-(4-methoxybenzyl)pyrimidin-4-amine, is of interest due to the presence of the 4-methoxybenzyl group, which can influence solubility, metabolic stability, and receptor-binding interactions.
This guide details the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental and widely employed method for the preparation of substituted pyrimidines.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is achieved through the reaction of 4-chloropyrimidine with 4-methoxybenzylamine. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles.
The reaction is initiated by the nucleophilic attack of the amine group of 4-methoxybenzylamine on the C4 position of the 4-chloropyrimidine ring. This position is particularly activated towards nucleophilic attack. The attack leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the expulsion of the chloride leaving group, yielding the final product, N-(4-methoxybenzyl)pyrimidin-4-amine.
To facilitate the reaction and neutralize the hydrochloric acid generated as a byproduct, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically employed. The reaction is often carried out in a polar aprotic solvent, such as isopropanol or N,N-dimethylformamide (DMF), and may require heating to proceed at a reasonable rate.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Purity |
| 4-Chloropyrimidine | C₄H₃ClN₂ | 114.54 | 17180-93-7 | ≥97% |
| 4-Methoxybenzylamine | C₈H₁₁NO | 137.18 | 2393-23-9 | ≥98% |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | ≥99% |
| Isopropanol (IPA) | C₃H₈O | 60.10 | 67-63-0 | Anhydrous, ≥99.5% |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ACS grade |
Equipment
-
Round-bottom flask (50 mL or 100 mL) equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm)
-
Glass funnel and filter paper
-
Separatory funnel
-
High-resolution balance
Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis of this compound.
Figure 1. Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyrimidine (1.0 g, 8.73 mmol, 1.0 equiv.), isopropanol (40 mL), 4-methoxybenzylamine (1.32 g, 9.60 mmol, 1.1 equiv.), and triethylamine (1.33 g, 13.1 mmol, 1.5 equiv.).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer the solution to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure this compound as a white to off-white solid.
Characterization and Validation
To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed. The expected data are as follows:
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| Melting Point | 135-138 °C |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.45 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring.
-
8.20 (d, J = 5.6 Hz, 1H): This doublet is assigned to the proton at the C6 position of the pyrimidine ring.
-
7.28 (d, J = 8.4 Hz, 2H): This doublet corresponds to the two aromatic protons on the benzyl group that are ortho to the CH₂ group.
-
6.90 (d, J = 8.4 Hz, 2H): This doublet is assigned to the two aromatic protons on the benzyl group that are meta to the CH₂ group.
-
6.55 (d, J = 5.6 Hz, 1H): This doublet corresponds to the proton at the C5 position of the pyrimidine ring.
-
5.50 (br s, 1H): This broad singlet is attributed to the N-H proton.
-
4.60 (d, J = 5.6 Hz, 2H): This doublet corresponds to the two benzylic protons of the CH₂ group.
-
3.82 (s, 3H): This singlet is assigned to the three protons of the methoxy (OCH₃) group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
161.8: C4 of the pyrimidine ring (attached to the amino group).
-
159.0: Carbon on the benzyl ring attached to the methoxy group.
-
158.5: C2 of the pyrimidine ring.
-
157.5: C6 of the pyrimidine ring.
-
130.5: Quaternary carbon of the benzyl ring.
-
129.0 (2C): Aromatic CH carbons of the benzyl group ortho to the CH₂ group.
-
114.2 (2C): Aromatic CH carbons of the benzyl group meta to the CH₂ group.
-
108.0: C5 of the pyrimidine ring.
-
55.4: Methoxy carbon (OCH₃).
-
47.0: Benzylic carbon (CH₂).
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
Expected MS (ESI): m/z 216.1 [M+H]⁺
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected IR (KBr, cm⁻¹):
-
3250-3100: N-H stretching vibration.
-
3100-3000: Aromatic C-H stretching vibrations.
-
2950-2850: Aliphatic C-H stretching vibrations (from CH₂ and OCH₃ groups).
-
1620-1580: C=N and C=C stretching vibrations of the pyrimidine and benzene rings.
-
1510: Aromatic ring stretching.
-
1245: Asymmetric C-O-C stretching of the methoxy group.
-
1030: Symmetric C-O-C stretching of the methoxy group.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Chloropyrimidine: Harmful if swallowed and may cause skin and eye irritation.[1]
-
4-Methoxybenzylamine: Causes severe skin burns and eye damage.[2][3] It is corrosive.
-
Triethylamine: Flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.
-
Isopropanol: Highly flammable liquid and vapor. Causes serious eye irritation.
Consult the Safety Data Sheets (SDS) for each chemical before use for a complete understanding of the hazards and handling procedures.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reaction time, the reaction may be continued for an additional 2-4 hours. Ensure that the reaction temperature is maintained at reflux. The purity of the reagents, particularly the 4-chloropyrimidine, is crucial for a successful reaction.
-
Side Product Formation: The formation of byproducts can occur if the reaction is heated for an excessively long period. The primary side product is often the result of the dimerization of 4-chloropyrimidine or reaction with residual water.
-
Purification Challenges: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can be attempted.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound. The provided analytical data serves as a benchmark for the validation of the final product, ensuring the integrity and reproducibility of the synthesis.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%. Retrieved from [Link]
-
Anan Drug. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS. Retrieved from [Link]
-
PubChem. 4-Chloropyrimidine. Retrieved from [Link]
-
The Royal Society of Chemistry. Table of Contents. Retrieved from [Link]
-
Julianad, Q. F., & Teot, E. R. C. Supplementary Information. Retrieved from [Link]
-
Larhed, M., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(1), 967-975. Retrieved from [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
-
ResearchGate. The reaction of 4-chloropyridine with some amines. Retrieved from [Link]
-
Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
- Google Patents. US5525724A - Process for the preparation of chloropyrimidines.
-
PubChem. N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine. Retrieved from [Link]
-
AWS. Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved from [Link]
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]
-
MySkinRecipes. N-(4-Methoxybenzyl)pyridin-2-amine. Retrieved from [Link]
-
ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]
-
ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
MDPI. 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. Retrieved from [Link]
-
Siddesh, M. B., Padmashali, B., & Th. Synthesis of Polynuclear Pyrimidine Derivatives and Their Pharmacological Activities. Retrieved from [Link]
-
European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from [Link]
Sources
Application Note & Protocols: Developing Cellular Assays for 4-Methoxybenzylamino-pyrimidine, a Novel Putative Kinase Inhibitor
Abstract: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] These heterocyclic compounds are frequently designed as kinase inhibitors, leveraging their structural similarity to the adenine ring of ATP to achieve high-affinity binding in kinase active sites.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of cellular assays to characterize the biological activity of novel pyrimidine derivatives, using the hypothetical compound "4-Methoxybenzylamino-pyrimidine" as a case study. We present a logical workflow, from initial phenotypic screening to detailed mechanism of action (MOA) studies, grounded in established scientific principles to ensure data integrity and trustworthiness.
Introduction: The Rationale for a Phased Assay Approach
The journey of a novel chemical entity from synthesis to a potential clinical candidate is underpinned by rigorous biological characterization. For a compound like this compound, which belongs to a class of molecules known for targeting protein kinases, a multi-pronged assay strategy is essential.[3][4] Protein kinases are crucial nodes in signaling pathways that regulate fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[5] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer.[3][6]
Our approach is designed to be sequential and iterative. We begin with broad, high-throughput assays to answer the primary question: "Does the compound have a biological effect on cancer cells?" We then proceed to more complex, lower-throughput assays to dissect the specific mechanism, asking: "How does the compound exert its effect?" This tiered strategy, outlined below, ensures efficient use of resources and builds a robust data package for informed decision-making.
Caption: A logical workflow for characterizing a novel pyrimidine-based compound.
Postulated Mechanism: Inhibition of the MAPK/ERK Signaling Pathway
To illustrate the assay development process, we will hypothesize that this compound is an inhibitor of a key kinase in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as MEK1/2. This pathway is a rational target as its hyperactivation is a common driver of cell proliferation in many cancers.[6] An inhibitor would be expected to block signal transduction from the cell surface (e.g., EGFR) to the nucleus, ultimately leading to reduced proliferation and/or apoptosis.
Caption: Postulated inhibition of the MAPK/ERK pathway by the compound.
Protocol I: Determining Antiproliferative Activity (IC50)
Principle: The first step is to determine the concentration at which the compound inhibits cell growth by 50% (IC50). This is a key measure of the compound's potency. We will use a luminescence-based assay that quantifies ATP, as the ATP level is directly proportional to the number of viable cells.[7]
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer, all known to potentially have MAPK pathway dependency).[8][9]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
Sterile, white-walled, 96-well microplates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium. A typical starting concentration might be 100 µM, diluted down through 10-12 points. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours (37°C, 5% CO2). This duration allows for multiple cell doublings, providing a robust window to observe antiproliferative effects.
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to calculate the IC50 value.
-
| Cell Line | Putative Driver Mutation | IC50 (µM) for this compound |
| A549 (Lung) | KRAS G12S | 0.85 |
| HCT-116 (Colon) | KRAS G13D | 1.20 |
| MCF-7 (Breast) | PIK3CA E545K | 15.6 |
| Normal Fibroblasts | Wild-Type | > 50 |
| Caption: Example IC50 data table suggesting selectivity for cancer cells with MAPK pathway mutations. |
Protocol II: Target Engagement & Pathway Modulation (Western Blot)
Principle: To validate that the compound inhibits our hypothesized target (MEK), we will measure the phosphorylation status of its direct substrate, ERK1/2. A potent inhibitor should decrease the level of phosphorylated ERK (p-ERK) without affecting the total amount of ERK protein. This confirms on-target activity within the cell.[10]
Materials:
-
A549 cells (or another sensitive cell line from Protocol I).
-
6-well plates.
-
This compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-GAPDH (loading control).
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE.
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK and then for GAPDH.
Expected Outcome: A dose-dependent decrease in the p-ERK signal should be observed, while total ERK and GAPDH levels remain unchanged. This provides strong evidence of on-target pathway inhibition.
Protocol III: Cell Cycle Analysis
Principle: Inhibitors of the MAPK pathway often block cell cycle progression, typically causing an arrest in the G1 phase, as the pathway is critical for the G1/S transition.[11] We will use propidium iodide (PI) staining and flow cytometry to quantify the percentage of cells in each phase of the cell cycle.
Materials:
-
A549 cells and 6-well plates.
-
Compound and vehicle (DMSO).
-
PBS and Trypsin.
-
70% ice-cold ethanol.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Procedure:
-
Treatment: Seed and treat cells in 6-well plates with the compound (at 1x and 5x IC50) for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., FlowJo) to model the cell cycle phases based on the DNA content (PI fluorescence intensity).
Expected Outcome: Compared to the vehicle control, treated cells should show an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases, indicating a G1 cell cycle arrest.
Protocol IV: Apoptosis Induction Assay
Principle: Sustained inhibition of critical survival pathways should ultimately lead to programmed cell death, or apoptosis. The Annexin V/PI assay can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity (late apoptosis/necrosis).
Materials:
-
A549 cells and 6-well plates.
-
Compound and vehicle (DMSO).
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Treatment: Seed and treat cells with the compound (at 1x and 5x IC50) for 48 hours.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze immediately by flow cytometry. The results are typically displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often debris).
-
Expected Outcome: A dose-dependent increase in the percentage of cells in the early and late apoptotic quadrants, confirming that the compound's antiproliferative effect is mediated, at least in part, by the induction of apoptosis.
Conclusion and Future Directions
This application note outlines a foundational suite of cellular assays to robustly characterize a novel pyrimidine-based compound, this compound. By systematically progressing from broad phenotypic effects (IC50) to specific mechanistic endpoints (target phosphorylation, cell cycle arrest, apoptosis), a researcher can build a comprehensive profile of the compound's cellular mechanism of action. Positive results from this workflow would justify further investigation, including broader kinase selectivity screening and evaluation in more complex, physiologically relevant models like 3D spheroids or patient-derived organoids.[12][13]
References
-
Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. PLoS One.[Link]
-
In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology.[Link]
-
Cell-Based Assay Development | Custom Assays for Drug Discovery. Concept Life Sciences.[Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.[Link]
-
Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats. Journal of Pharmacology and Experimental Therapeutics.[Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan.[Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure.[Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.[Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie.[Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate.[Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry.[Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances.[Link]
-
Pyrimidine derivatives. 4. Synthesis and antihypertensive activity of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives. Journal of Medicinal Chemistry.[Link]
-
Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. Anticancer Drugs.[Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI.[Link]
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry.[Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[Link]
-
The Administration of the New Pyrimidine Derivative...Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. Medicina (Kaunas).[Link]
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics.[Link]
-
Breakdown of the regulatory control of pyrimidine biosynthesis in human breast cancer cells. International Journal of Cancer.[Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breakdown of the regulatory control of pyrimidine biosynthesis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. mdpi.com [mdpi.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
Application Note: Mechanistic Profiling & Preclinical Evaluation of Pyrimidine Antagonists
Abstract
Pyrimidine antagonists (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine) remain a cornerstone of oncological pharmacopeia. However, their efficacy relies on specific metabolic activation pathways that differ significantly between fluoropyrimidines and cytidine analogs. This guide provides a rigorous, self-validating experimental framework for characterizing novel pyrimidine analogs. It moves beyond simple cytotoxicity to validate specific mechanisms of action (MoA)—specifically Thymidylate Synthase (TS) inhibition versus DNA chain termination—and outlines translational in vivo dosing strategies.
Part 1: Mechanistic Basis & Compound Selection
To design a valid experiment, one must first understand the precise metabolic bottleneck the compound targets. Pyrimidine analogs generally function via two distinct mechanisms:
-
TS Inhibition (e.g., 5-FU): The drug acts as a false base (e.g., FdUMP), covalently binding to Thymidylate Synthase (TS). This depletes the cellular dTMP pool, leading to "thymineless death."
-
Chain Termination (e.g., Gemcitabine): The drug is phosphorylated to its triphosphate form (dFdCTP), incorporated into DNA, and masks the chain from repair enzymes (masked chain termination).
Pathway Visualization
The following diagram illustrates the critical divergence points in pyrimidine metabolism that must be interrogated.
Figure 1: Mechanism of Action for Pyrimidine Antagonists. Note the specific entry point of Thymidine rescue, which bypasses TS inhibition but cannot repair chain termination.
Part 2: In Vitro Screening Protocols
Protocol A: Cytotoxicity Screening (MTS/CCK-8)
Why not MTT? MTT requires solubilization of formazan crystals, which introduces variability. WST-8 (CCK-8) or MTS are water-soluble, allowing for real-time monitoring and higher reproducibility.
Materials:
-
Target Cell Lines (e.g., HCT116 for colon, MIA PaCa-2 for pancreatic).
-
CCK-8 Reagent.
-
Positive Control: 5-FU (Sigma, Cat# F6627) or Gemcitabine (Sigma, Cat# G6423).
Workflow:
-
Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Dosing: Treat with serial dilutions (0.01 µM to 100 µM) of the test compound.
-
Critical Step: Include a "Vehicle Control" (DMSO < 0.5%) and a "Media Only" blank.
-
-
Exposure: Incubate for 72 hours . (Pyrimidines are S-phase specific; shorter exposures may miss slow-cycling cells).
-
Readout: Add 10 µL CCK-8 reagent. Incubate 1–4h. Read Absorbance at 450 nm.
Protocol B: The Thymidine Rescue Assay (Mechanistic Validation)
This is the most critical assay for establishing specificity. If your compound is a TS inhibitor (like 5-FU), adding exogenous thymidine should restore cell viability by bypassing the metabolic blockade. If the compound acts via DNA damage/chain termination (like Gemcitabine), thymidine will have minimal rescue effect.
Procedure:
-
Setup: Prepare two identical 96-well plates as in Protocol A.
-
Arm 1 (Test): Treat cells with the test compound at its IC50 and 2x IC50.
-
Arm 2 (Rescue): Treat cells with the test compound + Thymidine (20 µM) .
-
Note: Do not exceed 20–50 µM Thymidine, as high concentrations can induce feedback inhibition of ribonucleotide reductase [1].
-
-
Analysis: Compare cell viability between Arm 1 and Arm 2.
-
Result: >80% recovery indicates TS inhibition. <20% recovery indicates DNA damage/incorporation mechanism.
-
Part 3: Advanced Mechanistic Profiling
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Pyrimidine antagonists characteristically induce S-phase arrest due to nucleotide depletion or stalled replication forks.
Workflow:
-
Treatment: Treat 1x10^6 cells with IC50 concentration for 24h and 48h.
-
Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for >2 hours.
-
Staining: Wash ethanol out. Resuspend in PBS containing:
-
RNase A (100 µg/mL) – Essential to remove RNA signal.
-
Propidium Iodide (PI) (50 µg/mL).
-
-
Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto).
-
Gating: Exclude doublets (FSC-A vs FSC-H). Quantify G0/G1, S, and G2/M fractions.
Expected Data Output:
| Compound Class | G0/G1 Phase | S Phase | G2/M Phase | Interpretation |
| Control | ~55% | ~25% | ~20% | Normal cycling |
| 5-FU (TS Inhibitor) | Decrease | Increase (Arrest) | Decrease | Stalled replication due to dTMP depletion [2]. |
| Gemcitabine | Decrease | Increase (Early S) | Variable | Masked chain termination halts synthesis. |
| Taxane (Control) | Decrease | Decrease | Increase | Mitotic arrest (different mechanism). |
Part 4: In Vivo Evaluation (Xenograft Models)
Translating pyrimidine analogs to animal models requires careful attention to pharmacokinetics (PK). 5-FU has a very short half-life (<20 mins), making dosing schedule critical.
Experimental Design Workflow
Figure 2: In Vivo Efficacy Workflow. Note the randomization volume; treating too early (<50mm3) or too late (>300mm3) yields unreliable data.
Validated Dosing Schedules
Do not guess the dose. Use these established baselines for nude mice (Balb/c nu/nu):
-
Gemcitabine:
-
5-Fluorouracil (5-FU):
-
Dose:50–60 mg/kg i.p.
-
Schedule:Weekly or q3d .
-
Warning: 5-FU has a steep toxicity curve in mice. Doses >100 mg/kg can be lethal due to gut toxicity. Always perform a pilot tolerability study (n=3 mice) before the main efficacy study [4].
-
References
-
Thermo Fisher Scientific. (n.d.). Thymidine Incorporation Assay Protocols.[3][4] Retrieved from
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.[5] Nature Reviews Cancer.[2] Retrieved from
-
Braakhuis, B. J., et al. (1995). Schedule-dependent antitumor effect of gemcitabine in in vivo model system.[1][2][6][7] Seminars in Oncology. Retrieved from
-
Cao, D., et al. (2014). Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice.[8] Molecular and Clinical Oncology.[9] Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for Testing Cytotoxicity of Nucleoside Analogs. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Induction of Metastasis by Low-dose Gemcitabine in a Pancreatic Cancer Orthotopic Mouse Model: An Opposite Effect of Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 3. Thymidine Incorporation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. revvity.com [revvity.com]
- 5. Cytotoxic effects and mechanisms of an alteration in the dose and duration of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schedule-dependent antitumor effect of gemcitabine in in vivo model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of the schedule and the dose of gemcitabine on the anti-tumour efficacy in experimental human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methoxybenzylamino-pyrimidine
Welcome to the technical support center for the synthesis of 4-methoxybenzylamino-pyrimidine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed decisions to maximize your reaction yield and purity.
The synthesis of substituted amino-pyrimidines is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The target molecule, this compound, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This guide addresses the common challenges encountered during this process in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental reaction mechanism for synthesizing this compound?
The reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a classic SN1 or SN2 reaction; instead, it involves a two-step addition-elimination process.[1][2]
-
Nucleophilic Attack: The nitrogen atom of 4-methoxybenzylamine (the nucleophile) attacks the electron-deficient carbon atom on the pyrimidine ring that bears a suitable leaving group (typically a halogen like chlorine). This attack temporarily disrupts the aromaticity of the pyrimidine ring.[1]
-
Formation of a Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the pyrimidine ring and is stabilized by the electron-withdrawing properties of the ring nitrogens.
-
Elimination & Aromatization: The leaving group (e.g., chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product.
The pyrimidine ring's nitrogen atoms are crucial as they withdraw electron density, making the ring susceptible to nucleophilic attack, a characteristic feature of many heterocyclic systems.[1][3]
Caption: General SNAr mechanism for this compound synthesis.
Q2: My reaction yield is consistently low. What are the most critical factors I should investigate?
Low yield is a frequent challenge and can often be traced back to suboptimal reaction conditions or reagent quality.[4] A systematic approach to troubleshooting is essential. The following workflow can help pinpoint the issue.
Caption: A systematic workflow for troubleshooting low reaction yields.
In-depth Analysis of Troubleshooting Steps:
-
Reagent Purity and Stoichiometry:
-
Cause: Impurities in either the halo-pyrimidine or the amine can inhibit the reaction.[5] The presence of water in the solvent can be particularly detrimental if using strong bases.
-
Solution: Ensure starting materials are pure via NMR or LCMS analysis. Use anhydrous solvents, especially for moisture-sensitive reactions. A slight excess (1.1-1.2 equivalents) of the amine is often beneficial to drive the reaction to completion.[4]
-
-
Choice of Base and Solvent:
-
Cause: The reaction generates an acid (e.g., HCl), which can protonate the amine nucleophile, rendering it inactive. An appropriate base is required to neutralize this acid. The solvent plays a critical role in reactant solubility and reaction rate.[4][5]
-
Expertise & Experience: The interplay between base and solvent is key. A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) is often used. Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Dioxane are generally preferred as they can solvate the intermediate complex and accelerate the reaction.[5]
-
Solution: Screen a matrix of base/solvent combinations. See the table below for common starting points.
-
-
Reaction Temperature and Time:
-
Cause: Insufficient thermal energy may lead to a slow or stalled reaction.[6] Conversely, excessively high temperatures can cause degradation of starting materials or products, leading to side reactions.[6]
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LCMS.[4] A typical starting temperature might be 80-100°C. If the reaction is slow, a moderate increase in temperature may be warranted. If side products appear, consider running the reaction at a lower temperature for a longer duration.
-
| Parameter | Option 1 (Mild) | Option 2 (Standard) | Option 3 (Forcing) | Rationale & Causality |
| Base | K₂CO₃ (Potassium Carbonate) | DIPEA (Diisopropylethylamine) | NaH (Sodium Hydride) | K₂CO₃ is a solid, easy-to-remove base. DIPEA is a soluble, non-nucleophilic organic base. NaH is a very strong, non-reversible base used for deprotonating less acidic amines but requires strictly anhydrous conditions. |
| Solvent | Acetonitrile (ACN) | 1,4-Dioxane or DMF | DMSO | ACN is a polar aprotic solvent with a moderate boiling point. Dioxane and DMF offer higher boiling points and excellent solvating power. DMSO is a highly polar solvent for very unreactive substrates but can be difficult to remove.[5] |
| Temperature | 60 - 80 °C | 80 - 110 °C | 110 - 150 °C | Higher temperatures increase the reaction rate but also the risk of side product formation. The choice is often dictated by the solvent's boiling point and substrate reactivity.[4] |
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of byproducts complicates purification and reduces the yield of the desired product.
-
Cause 1: Di-substitution: If your starting material is a di-halopyrimidine (e.g., 2,4-dichloropyrimidine), reaction at both positions is possible, leading to a bis(4-methoxybenzylamino)pyrimidine byproduct. The regioselectivity can be complex, but substitution at the 4-position is often favored.[7]
-
Solution: Control the stoichiometry carefully. Use only one equivalent of the amine or even a slight excess of the di-halopyrimidine to favor mono-substitution. The reaction temperature should also be kept as low as possible to improve selectivity.
-
-
Cause 2: Unreacted Starting Material: An incomplete reaction will show remaining starting materials on the TLC.[6]
-
Cause 3: Degradation: At high temperatures, starting materials or the product itself might degrade, leading to a complex mixture of impurities.
-
Solution: Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed, preventing prolonged exposure to heat.
-
Experimental Protocol: Synthesis of this compound
This protocol provides a robust starting point. Researchers should optimize conditions based on their specific substrates and available equipment.
Materials:
-
4-chloropyrimidine (1.0 eq)
-
4-methoxybenzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (ACN), anhydrous (0.1 - 0.2 M concentration of limiting reagent)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyrimidine, potassium carbonate, and anhydrous acetonitrile under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Begin stirring the suspension. Add 4-methoxybenzylamine to the mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80°C (reflux). Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) every 1-2 hours. The reaction is typically complete within 4-8 hours.[6]
-
Workup:
-
Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and wash the solid cake with a small amount of acetonitrile or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude solid can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.[6]
-
If recrystallization is insufficient, purify the crude material using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and HPLC.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (2025).
- Chem LibreTexts. Nucleophilic substitution reactions in pyridine.
- Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Khan Academy. (2019).
- BYJU'S.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. byjus.com [byjus.com]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Navigating and Overcoming Resistance to Pyrimidine-Based Anticancer Drugs
Prepared by the Senior Application Scientist Team
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals investigating resistance to pyrimidine-based anticancer drugs. This guide is designed to provide practical, field-proven insights and robust protocols to help you troubleshoot common experimental hurdles and accelerate your research. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your methodologies are self-validating and your results are reliable.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts in Pyrimidine Analog Resistance
This section addresses fundamental questions that form the basis of resistance studies.
Q1: What are the primary mechanisms driving resistance to pyrimidine analogs like 5-Fluorouracil (5-FU) and Gemcitabine?
A1: Resistance to pyrimidine-based drugs is a multifaceted problem, rarely attributable to a single cause. It typically involves one or more of the following molecular strategies employed by cancer cells:
-
Metabolic Rewiring: This is a dominant resistance mechanism. Cancer cells can adapt their nucleotide synthesis pathways to circumvent the drug's action.
-
Upregulation of the Salvage Pathway: Pyrimidine analogs often target the de novo synthesis pathway. Cancer cells can compensate by increasing their reliance on the pyrimidine salvage pathway, which recycles extracellular nucleosides.[1][2] This renders drugs targeting de novo synthesis less effective.
-
Alterations in Drug-Metabolizing Enzymes: For a prodrug like 5-FU to be active, it must be converted to its nucleotide form. Resistance can arise from the decreased activity of activating enzymes (e.g., uridine kinase) or the increased activity of catabolic enzymes like dihydropyrimidine dehydrogenase (DPD), which degrades 5-FU.[3][4]
-
-
Altered Drug Transport: The simple principle of "less drug in, more drug out" is a highly effective resistance strategy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump pyrimidine analogs out of the cell, preventing them from reaching their intracellular targets.[5][6]
-
Decreased Drug Influx: Reduced expression or function of nucleoside transporters, like the equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), can limit the uptake of drugs such as gemcitabine.[7][8]
-
-
Modification or Upregulation of the Drug Target: The molecular target of the drug can be altered to reduce binding affinity. A classic example is with 5-FU, where cancer cells can develop resistance through mutations in its target enzyme, thymidylate synthase (TS), or by amplifying the TYMS gene to produce more of the enzyme, effectively overwhelming the inhibitor.[4][9]
-
Evasion of Apoptosis and Enhanced DNA Repair: Pyrimidine analogs ultimately function by inducing DNA damage and triggering programmed cell death (apoptosis). Resistant cells often have upregulated anti-apoptotic pathways or enhanced DNA repair mechanisms that allow them to survive treatment.[10]
Q2: How do I choose the appropriate in vitro model to study acquired resistance?
A2: Your choice of model is critical for clinically relevant findings. The most common approach is to develop a drug-resistant cell line from a sensitive parental line.[11][12]
-
Start with a Characterized Parental Line: Begin with a cancer cell line known to be initially sensitive to your pyrimidine analog of interest. Its sensitivity should be well-documented (e.g., a low IC50 value).
-
Method of Induction: Resistance can be induced through several methods. The most established is continuous exposure to incrementally increasing drug concentrations .[13] This method mimics the clinical scenario of prolonged therapy and often reveals complex, multifactorial resistance mechanisms.[13] Another method is pulsed treatment, where cells are exposed to high drug concentrations for short periods, followed by recovery.
-
Validation is Key: A successfully generated resistant line must be validated. This involves more than just a rightward shift in the IC50 curve. You should confirm:
-
Stability: The resistant phenotype should be stable even after several passages in drug-free media.
-
Molecular Characterization: Compare the proteomic and transcriptomic profiles of the resistant and parental lines to identify potential mechanisms.
-
Cross-Resistance: Test the resistant line against other drugs to see if the mechanism confers multi-drug resistance.
-
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a question-and-answer guide to specific problems you may encounter during your experiments.
Q: My IC50 values for a pyrimidine analog are highly variable between experiments. What could be the cause?
A: Inconsistent IC50 values are a common and frustrating issue. The root cause often lies in subtle variations in experimental conditions that significantly impact cell health and drug response.
Troubleshooting Steps & Explanations:
| Potential Cause | Explanation (The "Why") | Solution |
| Inconsistent Cell Seeding Density | Cell density directly affects the growth rate and metabolic state. Densely seeded cells may enter a quiescent phase, making them less susceptible to cell-cycle-specific drugs like pyrimidine analogs.[14] Conversely, sparsely seeded cells may experience stress and grow poorly. | Action: Perform a cell titration experiment to find the optimal seeding density where cells are in the logarithmic growth phase throughout the assay period. Always use a cell counter for accurate seeding.[15][16] |
| High Cell Passage Number | Cells can undergo genetic and phenotypic drift over many passages. This can alter the expression of drug transporters, metabolic enzymes, or signaling proteins, leading to a shift in drug sensitivity. | Action: Use cells with a consistent and low passage number for all experiments. Always thaw a fresh, early-passage vial after a set number of passages (e.g., 10-15).[15] |
| Solvent (DMSO) Concentration | Solvents like DMSO can be cytotoxic at higher concentrations and can affect cell membrane permeability even at sub-lethal doses.[17] If your drug stock is at a low concentration, you may be adding a toxic amount of DMSO to your wells. | Action: Keep the final DMSO concentration consistent across all wells (including controls) and as low as possible, typically below 0.5%.[15][17] Prepare drug dilutions such that the solvent volume added is minimal. |
| Evaporation from Plate Edges ("Edge Effect") | Wells on the perimeter of a 96-well plate are prone to evaporation, which concentrates the drug and media components, leading to skewed results.[16][17] | Action: Avoid using the outer wells for experimental samples. Fill these "moat" wells with sterile PBS or water to create a humidified barrier and minimize evaporation from the inner wells.[16] |
| Assay Incubation Time | The duration of drug exposure is critical. An incubation time that is too short may not allow for the drug's full cytotoxic effect to manifest. If it's too long, the control cells may become over-confluent, which halts their growth and skews the viability calculation. | Action: Optimize the incubation time. It should be long enough for at least one to two cell doublings in the untreated control wells.[14] A 48-72 hour incubation is common.[17] |
Q: I'm trying to generate a 5-FU resistant cell line, but the cells die off completely when I increase the drug concentration. How can I improve my success rate?
A: This is a classic challenge in developing resistant cell lines. The key is to apply selective pressure that is strong enough to kill most sensitive cells but gentle enough to allow the rare, more resistant clones to survive and proliferate.
Troubleshooting Steps & Explanations:
| Potential Cause | Explanation (The "Why") | Solution |
| Concentration Increase is Too Steep | A large jump in drug concentration can overwhelm the adaptive capacity of all cells, leading to complete culture collapse. The goal is gradual adaptation, not acute toxicity. | Action: Start by treating the cells with a concentration around their IC20-IC30. Once the cells recover and resume normal proliferation, increase the concentration by a small factor (e.g., 1.5-fold).[11] Be patient; this process can take several months. |
| Insufficient Recovery Time | Cells need time to adapt and for resistant clones to expand after each dose escalation. Moving to the next concentration before the culture is healthy and actively dividing will lead to failure. | Action: Do not increase the drug concentration until the cell culture has returned to its normal growth rate and morphology. This indicates that a resistant population has been successfully selected. |
| Lack of Cryopreserved Stocks | If a culture dies at a higher concentration, you lose all progress. This is a significant setback in a months-long experiment. | Action: Crucially, freeze down vials of cells at each successful stage of resistance. [11] If the cells die at the next concentration step, you can simply thaw the previously validated stock and attempt a smaller dose escalation. |
| Clonal Heterogeneity | The parental cell line may have very few pre-existing resistant cells, making selection difficult. | Action: Consider using a higher initial cell number to increase the probability of capturing rare resistant clones. Alternatively, a brief, high-dose "pulse" treatment could be used initially to enrich for a more resistant starting population before beginning the gradual dose escalation. |
Q: My cells are resistant to Gemcitabine, but I don't know why. How can I experimentally distinguish between metabolic rewiring and increased drug efflux?
A: This requires a systematic approach to test each major hypothesis. You can use a combination of functional assays and molecular analyses to pinpoint the mechanism.
Experimental Workflow for Differentiating Resistance Mechanisms
Caption: Pyrimidine synthesis pathways and points of drug intervention.
References
-
Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. National Center for Biotechnology Information. [Link]
-
Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Semantic Scholar. [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. [Link]
-
Pan-cancer analysis of pyrimidine metabolism reveals signaling pathways connections with chemoresistance role. bioRxiv. [Link]
-
Metabolic Dependency on De Novo Pyrimidine Synthesis Is a Targetable Vulnerability in Platinum-Resistant Ovarian Cancer. AACR Journals. [Link]
-
Integrative Analyses of Pyrimidine Salvage Pathway-Related Genes Revealing the Associations Between UPP1 and Tumor Microenvironment. National Center for Biotechnology Information. [Link]
-
A non-proliferative role of pyrimidine metabolism in cancer. PubMed. [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. National Center for Biotechnology Information. [Link]
-
New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. MDPI. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. National Center for Biotechnology Information. [Link]
-
Resistance of Mammalian Tumour Cells toward Pyrimidine Analogues: A Review. Karger Publishers. [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab, Harvard Medical School. [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed. [Link]
-
Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. PubMed. [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. ResearchGate. [Link]
-
Pyrimidine Analogs. National Center for Biotechnology Information. [Link]
-
Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. PubMed. [Link]
-
A non-proliferative role of pyrimidine metabolism in cancer. National Center for Biotechnology Information. [Link]
-
Genetic factors influencing pyrimidine-antagonist chemotherapy. PubMed. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information. [Link]
-
Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. National Center for Biotechnology Information. [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Royal Society of Chemistry. [Link]
-
Drug transporters play a key role in the complex process of Imatinib resistance in vitro. PubMed. [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. National Center for Biotechnology Information. [Link]
-
Reasons or Mechanisms for Drug Resistance In Cancer Treatment. YouTube. [Link]
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. National Center for Biotechnology Information. [Link]
-
Comprehensive characterisation of purine and pyrimidine transport activities in Trichomonas vaginalis and functional cloning of a trichomonad nucleoside transporter. National Center for Biotechnology Information. [Link]
-
Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Bentham Science. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Center for Biotechnology Information. [Link]
-
Drug Transporters in Anticancer Drug Pharmacology. YouTube. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
-
Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI. [Link]
Sources
- 1. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative Analyses of Pyrimidine Salvage Pathway-Related Genes Revealing the Associations Between UPP1 and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Drug transporters play a key role in the complex process of Imatinib resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 8. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-cancer analysis of pyrimidine metabolism reveals signaling pathways connections with chemoresistance role | bioRxiv [biorxiv.org]
- 10. youtube.com [youtube.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Unexpected Side Reactions in Pyrimidine Synthesis
Welcome to the technical support hub for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected side reactions and to offer robust, field-proven optimization strategies. We understand that even the most established synthetic routes can present unforeseen challenges. This center is structured to help you navigate these issues with a combination of mechanistic understanding and practical, actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis of pyrimidine derivatives, focusing on two of the most widely used methods: the Biginelli and Pinner reactions.
Biginelli Reaction FAQs
Q1: My Biginelli reaction is giving a very low yield of the desired dihydropyrimidinone (DHPM). What are the primary factors I should investigate?
A1: Low yields in the Biginelli reaction are a frequent issue and can often be traced back to several key factors:
-
Catalyst Choice and Concentration: The catalyst is critical. While classic Brønsted acids (e.g., HCl) are traditional, they can sometimes promote side reactions. Modern Lewis acids like FeCl₃, ZnCl₂, or lanthanide triflates often provide better yields and selectivity. It is highly recommended to screen various catalysts and optimize their loading for your specific substrates.[1][2]
-
Reaction Conditions: Temperature and time are crucial. Although refluxing in ethanol is common, some substrate combinations may benefit from milder conditions to prevent byproduct formation, while others might require higher temperatures under solvent-free conditions to proceed efficiently.[1] Close monitoring of the reaction's progress by Thin Layer Chromatography (TLC) is essential to identify the optimal reaction time and avoid product degradation.[1][3]
-
Solvent Polarity: The solvent plays a significant role in reaction rate and yield, with polar solvents generally being preferred.[1] Experimenting with solvents such as ethanol, acetonitrile, or even exploring solvent-free conditions can lead to substantial improvements.[1]
-
Purity of Reagents: The purity of the aldehyde, β-ketoester, and urea (or thiourea) is paramount. Impurities can introduce competing reactions and significantly lower the yield of the target molecule.[1]
Q2: I'm observing a prominent, often yellow and fluorescent, byproduct in my Biginelli reaction. What is it, and how can I prevent its formation?
A2: This is a classic issue. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This side product arises from a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea at elevated temperatures.[3]
-
Mitigation Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature can significantly suppress the formation of this DHP byproduct.[3]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is worth screening different Lewis acids to find one that favors the desired DHPM formation.[3]
-
Order of Addition: In some cases, adding the urea component to the reaction mixture last can help minimize its premature decomposition into ammonia.[3]
-
Q3: My TLC plate shows multiple spots, indicating a mixture of products. What are the most likely side products besides the Hantzsch DHP?
A3: Beyond the Hantzsch product, several other side reactions can lead to a complex product mixture:
-
Knoevenagel Condensation Product: This results from the direct reaction between the aldehyde and the β-ketoester. It is a very common side reaction, particularly if the conditions favor this pathway over the formation of the key N-acyliminium ion intermediate.[2][4]
-
Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, especially with aliphatic aldehydes or ketones that have enolizable protons.[4]
-
Michael Adducts: The β-ketoester can act as a nucleophile and add to the α,β-unsaturated carbonyl intermediate (formed from the Knoevenagel condensation) via a Michael addition.[1]
-
Unreacted Intermediates: The Biginelli reaction is a multi-step process. Incomplete conversion can leave various intermediates in the final mixture.[4]
Pinner Synthesis FAQs
Q1: My Pinner synthesis is yielding a complex mixture, and the desired pyrimidine is only a minor component. What are the most common side reactions?
A1: The Pinner synthesis, which condenses an amidine with a β-dicarbonyl compound, is powerful but sensitive to reaction conditions.[4][5] Common side reactions include:
-
Hydrolysis: Amidines and key reaction intermediates are susceptible to hydrolysis. The presence of water is a major cause of low yields and byproduct formation.[2][3]
-
Amidine Self-Condensation: Under basic conditions, amidines can react with themselves to form byproducts like triazines.[4]
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation, consuming starting material.[4]
-
Incomplete Cyclization: The reaction can stall after the initial condensation, leaving an open-chain intermediate that fails to cyclize.[3][4]
Q2: How can I minimize these side reactions and improve the yield and purity in my Pinner synthesis?
A2: Success in the Pinner synthesis hinges on rigorous control over the reaction environment:
-
Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents, dry all glassware meticulously, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2][4] The classic approach of bubbling dry HCl gas through the reaction mixture helps ensure anhydrous acidic conditions.[2]
-
Temperature Control: Carefully manage the reaction temperature. While heat is often necessary for cyclization, excessive temperatures can promote decomposition and side reactions.[4]
-
pH Control: The reaction can be catalyzed by either acid or base. The pH should be optimized to favor the desired cyclization while minimizing self-condensation of the starting materials.[4]
-
Amidine Quality: Use high-purity, freshly prepared, or properly stored amidine hydrochloride. Amidines can be hygroscopic and degrade over time.[2][3]
Part 2: In-Depth Troubleshooting Guides
This section provides structured troubleshooting workflows for specific, observable problems encountered during pyrimidine synthesis.
Troubleshooting the Biginelli Reaction
| Observed Problem | Potential Root Cause(s) | Suggested Corrective Actions & Explanations |
| 1. Low or No Product Formation (High amount of unreacted starting materials on TLC/HPLC) | Insufficient Catalyst Activity: The catalyst may be deactivated, poisoned by impurities, or used in an insufficient amount. | Action: Increase catalyst loading incrementally. If using a reusable catalyst, ensure it has been properly regenerated.[3] Consider switching to a more active catalyst (e.g., from a mild to a stronger Lewis acid).[1] |
| Suboptimal Temperature: The reaction's activation energy is not being met, or the temperature is too high, causing degradation. | Action: If the reaction is sluggish, gradually increase the temperature while monitoring by TLC.[1] Conversely, if degradation is suspected, lower the temperature. | |
| Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester are slowing the reaction rate. | Action: Prolong the reaction time significantly. If feasible, redesign the synthesis with less sterically hindered starting materials.[1] | |
| 2. Formation of Insoluble Precipitate (Not the Product) | Polymerization of Aldehyde: Aldehydes, especially aliphatic ones, can self-condense or polymerize under acidic conditions. | Action: Use a milder catalyst.[1] Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Insoluble Intermediates: A key intermediate may have poor solubility in the chosen solvent, causing it to crash out of the solution. | Action: Experiment with a different solvent system that has better solubilizing power for all components and expected intermediates.[1] | |
| 3. Difficult Purification: Crude Product is an Oily Mixture | Formation of Knoevenagel/Aldol Products: These condensation byproducts are often less crystalline than the desired DHPM. | Action: To suppress these side reactions, lower the reaction temperature or use a milder catalyst.[4] Using a slight excess of urea (1.2-1.5 equivalents) can also help by pushing the equilibrium towards the desired N-acyliminium intermediate.[2] |
| Incomplete Cyclization: The open-chain ureide intermediate may be present. | Action: Increase the concentration or strength of the acid catalyst to promote the final cyclization and dehydration step.[2] Increasing the reaction temperature can also provide the necessary activation energy for ring closure.[2] |
Workflow for Troubleshooting the Biginelli Reaction
Caption: Troubleshooting workflow for the Biginelli reaction.
Troubleshooting the Pinner Pyrimidine Synthesis
| Observed Problem | Potential Root Cause(s) | Suggested Corrective Actions & Explanations |
| 1. Very Low or No Yield (Starting materials consumed, but no desired product) | Hydrolysis of Amidine/Intermediates: Presence of moisture is highly detrimental, leading to the breakdown of key reagents. | Action: This is the most critical parameter. Ensure strictly anhydrous conditions are maintained throughout the setup and reaction.[2][3] Use freshly dried solvents and run under an inert atmosphere. |
| Inactive Amidine: The amidine salt may have degraded due to improper storage or age. | Action: Use freshly prepared or purified amidine hydrochloride for the reaction.[3] | |
| 2. Formation of Multiple Products (Complex TLC/HPLC profile) | Amidine Self-Condensation: This is often favored under incorrect pH conditions, leading to triazine byproducts. | Action: Adjust the pH of the reaction. Self-condensation is often more prevalent under basic conditions, so an acidic catalyst might be preferable.[4] Lowering the reaction temperature can also help.[4] |
| Poor Regioselectivity: An unsymmetrical dicarbonyl compound can lead to the formation of regioisomers. | Action: If regioselectivity is poor and difficult to control, a different synthetic strategy that offers better control may be necessary.[4] | |
| 3. Reaction Stalls at Intermediate Stage (TLC shows a new spot that is not the product) | Incomplete Cyclization: The final ring-closing step is not proceeding, often due to insufficient activation or steric hindrance. | Action: Increase the reaction time or temperature.[4] The addition of a catalytic amount of a strong Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3] |
Logical Flow for Pinner Synthesis Optimization
Caption: Logical flow for Pinner synthesis optimization.
Part 3: Experimental Protocols & Analytical Methods
General Protocol for a Catalyst Screening in the Biginelli Reaction
This protocol outlines a parallel synthesis approach to efficiently screen different catalysts for a model Biginelli reaction.
-
Preparation: Arrange a set of identical reaction vials, each with a magnetic stir bar.
-
Reagent Addition: To each vial, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and urea (1.5 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 5 mL) to each vial.
-
Catalyst Addition: To each respective vial, add a different catalyst (e.g., 10 mol% of FeCl₃, ZnCl₂, Yb(OTf)₃, HCl, etc.). Include one vial with no catalyst as a control.
-
Reaction: Place the vials in a heating block set to the desired temperature (e.g., reflux, ~80°C). Stir for a predetermined time (e.g., 12 hours).
-
Monitoring: After the reaction time, take an aliquot from each vial and analyze by TLC or LC-MS to determine the relative conversion and purity.
-
Work-up: Cool the reaction mixtures to room temperature. If a precipitate (product) has formed, filter the solid and wash with a small amount of cold solvent. If no precipitate forms, concentrate the mixture and purify by recrystallization or column chromatography.
-
Analysis: Compare the isolated yields and purity from each reaction to identify the optimal catalyst.
Analytical Methods for Side-Product Identification
Identifying the exact structure of an unexpected side product is crucial for effective troubleshooting. A combination of analytical techniques is often required.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the reaction mixture and the final product. It allows for the quantification of the desired product versus impurities. Developing a good separation method is the first step in identifying how many components are in your mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each separated peak. This data allows you to determine the molecular weight of the side products, providing critical clues to their identity (e.g., confirming the formation of a Knoevenagel adduct by its expected mass).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once a side product is isolated (e.g., via preparative HPLC or column chromatography), ¹H and ¹³C NMR are essential for definitive structure elucidation. The chemical shifts, coupling constants, and integration of the peaks provide detailed information about the molecule's framework and connectivity. Comparing the spectra of your impurities to known spectra of common side products can lead to a positive identification.[6]
References
- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. Side-product formation in pyrimidine ring synthesis and mitigation.
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. overcoming side reactions in pyrimidine synthesis.
-
Slideshare. Pinner pyrimidine synthesis. Available from: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
Sources
Validation & Comparative
validation of 4-Methoxybenzylamino-pyrimidine as a chemical probe
Validation of 4-Methoxybenzylamino-pyrimidine Scaffolds as Chemical Probes Focus Application: ACK1 (TNK2) Inhibition and Signal Transduction Modulation
Executive Summary
"this compound" describes a privileged pharmacophore found in several bioactive small molecules, most notably the ACK1 (TNK2) inhibitor AIM-100 . While often sold as a building block or intermediate, this structural motif is the functional core responsible for ATP-competitive inhibition in specific tyrosine kinases.
This guide validates the This compound scaffold (specifically exemplified by AIM-100 ) as a chemical probe. It addresses the critical requirement for distinguishing on-target efficacy (ACK1 inhibition) from common off-target activities (Lck, ALK, ROS1) inherent to this chemical class.
Part 1: Scientific Rationale & Mechanism
Structural Basis of Activity
The this compound core functions as a Type I ATP-competitive inhibitor.
-
Pyrimidine Hinge Binder: The pyrimidine ring (often substituted at C2/C4) forms hydrogen bonds with the kinase hinge region (e.g., Ala-208 in ACK1).
-
Hydrophobic Occupancy: The 4-methoxybenzyl moiety projects into the hydrophobic back pocket (Gatekeeper region). The methoxy group is critical; it acts as a hydrogen bond acceptor or fills a specific steric volume that differentiates targets like ACK1 from other kinases.
Primary Target: ACK1 (TNK2)
The primary validation utility of this probe class is the inhibition of ACK1 (Activated CDC42 Kinase 1) , a non-receptor tyrosine kinase implicated in prostate and pancreatic cancers.
-
Mechanism: Inhibits the phosphorylation of ACK1 substrates, including AKT (Tyr176) and the Androgen Receptor (AR, Tyr267) .
-
Downstream Effect: Blockade of ACK1 prevents AR transactivation and promotes cell cycle arrest in castration-resistant prostate cancer (CRPC) models.
Part 2: Comparative Analysis & Selectivity Profile
A critical aspect of probe validation is comparing performance against alternatives to establish the "Selectivity Window."[1]
| Feature | AIM-100 (this compound Core) | Dasatinib (Pan-Kinase Inhibitor) | KRCA-0008 (Next-Gen Probe) |
| Primary Target | ACK1 (TNK2) | SRC / ABL / ACK1 | ACK1 (TNK2) |
| Potency (IC50) | ~24 nM (Biochemical) | < 1 nM (Biochemical) | ~2 nM (Biochemical) |
| Selectivity | Moderate. Significant off-target activity against Lck , ALK , ROS1 . | Low. Inhibits broad spectrum of tyrosine kinases. | High. Improved selectivity over AIM-100. |
| Cellular Potency | ~0.2 - 1.0 µM | < 10 nM | < 100 nM |
| Validation Status | Historical Standard. Good for initial screening but requires negative controls. | Reference Compound. Too promiscuous for target validation. | Emerging Standard. Preferred for high-stringency validation. |
Expert Insight:
Do not rely solely on AIM-100 for phenotypic validation. Because the this compound scaffold can inhibit Lck (a Src family kinase), observed effects in immune cells or Src-dependent pathways must be cross-validated with a chemically distinct ACK1 inhibitor (e.g., KRCA-0008) or genetic knockdown (siRNA).
Part 3: Validation Protocols
To validate this probe in your specific biological system, follow this self-validating workflow.
Protocol A: In Vitro Kinase Selectivity (Biochemical)
Goal: Confirm potency and define the selectivity window.
-
Assay Platform: ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay.
-
Conditions: Test the probe at 10-point dose-response (1 nM to 10 µM) against ACK1 and key off-targets (Lck, ALK).
-
Acceptance Criteria: The probe must show >30-fold selectivity for ACK1 over Lck. If selectivity is <10-fold, use an orthogonal control.
Protocol B: Cellular Target Engagement (NanoBRET)
Goal: Prove the probe enters the cell and binds ACK1 at physiological ATP concentrations.
-
Transfection: Transfect HEK293 cells with an ACK1-NanoLuc fusion vector.
-
Tracer: Treat cells with a broad-spectrum fluorescent kinase tracer (e.g., Tracer K-5).
-
Competition: Add the this compound probe.
-
Readout: Measure BRET signal decrease. A valid probe will displace the tracer in a dose-dependent manner.
-
Why this matters: Western blots (p-Tyr) are semi-quantitative. NanoBRET provides thermodynamic binding metrics (
) inside the living cell.
-
Protocol C: Phenotypic Negative Control
Goal: Rule out scaffold toxicity.
-
Compound: Synthesize or purchase a "Negative Control" analog where the 4-methoxy group is removed or replaced (e.g., N-benzylpyrimidin-4-amine).
-
Experiment: Treat cells with the active probe and the negative control side-by-side.
-
Interpretation: If the negative control causes the same phenotype (e.g., cell death) as the active probe, the effect is likely off-target toxicity rather than ACK1 inhibition.
Part 4: Pathway & Workflow Visualization
Figure 1: ACK1 Signaling & Probe Intervention
This diagram illustrates the specific nodes inhibited by the this compound probe (AIM-100) and the downstream consequences.
Caption: Mechanism of Action. The probe blocks ACK1-mediated phosphorylation of AKT (Tyr176) and AR (Tyr267), halting CRPC progression.
Figure 2: Validation Workflow
Caption: Step-by-step validation pipeline ensuring potency, selectivity, and cellular efficacy.
References
-
Mahajan, K., et al. (2010).[2] "ACK1 tyrosine kinase activation correlates with pancreatic cancer progression."[2] The American Journal of Pathology, 180(4), 1386-1393.[2] Link
- Valid
-
Mahajan, K., et al. (2012).[2] "Ack1-mediated androgen receptor phosphorylation modulates radiation resistance in castration-resistant prostate cancer."[2] Journal of Biological Chemistry, 287(26), 22112-22122. Link
- Mechanistic detail on AR Tyr267 phosphoryl
-
Structural Genomics Consortium (SGC). "Chemical Probes: Guidelines and Criteria." Link
- Standards for probe selectivity and neg
-
Golas, J. M., et al. (2003). "SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases."[2] Cancer Research, 63(2), 375-381.[2] Link
- Reference for broad-spectrum kinase inhibitor comparisons.
Sources
Comparative Study of Pyrimidine-Based DHFR Inhibitors: Efficacy, Resistance Profiles, and Experimental Protocols
Executive Summary
In the landscape of antifolate therapeutics, pyrimidine-based inhibitors of Dihydrofolate Reductase (DHFR) remain a cornerstone of antimicrobial chemotherapy. While the pteridine-based Methotrexate (MTX) serves as the gold standard for antineoplastic activity, the 2,4-diaminopyrimidine class—exemplified by Trimethoprim (TMP), Pyrimethamine (PYR), and the next-generation Iclaprim—dominates the infectious disease sector due to high selectivity for pathogen isoforms.
This guide provides a critical analysis of these inhibitors, focusing on the structural determinants that dictate their varying efficacy against wild-type and resistant DHFR isoforms (specifically S. aureus F98Y and E. coli L28R mutants). We provide validated experimental protocols for kinetic characterization, ensuring reproducible
Key Findings at a Glance
-
Trimethoprim (TMP): The standard for Gram-negative coverage; however, efficacy is compromised by single amino acid substitutions (e.g., F98Y in S. aureus).
-
Iclaprim: A "resistance-breaker." Its bicyclic chromene moiety accesses a hydrophobic pocket in DHFR inaccessible to TMP, retaining nanomolar affinity against TMP-resistant strains.
-
Pyrimethamine (PYR): optimal for Plasmodium spp. due to specific active site volume constraints, but exhibits poor bacterial cell wall penetration relative to TMP.
Mechanistic Basis & Structural Classes
The efficacy of this class hinges on the 2,4-diaminopyrimidine pharmacophore, which mimics the pteridine ring of the natural substrate, 7,8-dihydrofolate (DHF). Unlike DHF, these inhibitors bind in a "flipped" orientation, facilitating a critical hydrogen bond with a conserved aspartate or glutamate residue (Asp27 in E. coli, Glu31 in mammalian DHFR).
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the competitive inhibition of DHFR, preventing the recycling of tetrahydrofolate (THF) required for thymidylate synthesis.
Figure 1: Mechanism of Action. The inhibitor competes with DHF for the active site, depleting the THF pool necessary for DNA synthesis.
Comparative Performance Data
The following data synthesizes performance metrics from standardized spectrophotometric assays. Note the divergence in selectivity indices (SI), which dictates clinical utility.
Table 1: Enzyme Inhibition Constants ( / )
| Compound | Structure Class | Target: E. coli DHFR ( | Target: S. aureus WT ( | Target: S. aureus (F98Y Mutant) | Selectivity (Bacterial/Human) |
| Trimethoprim | Monocyclic (Benzyl) | ~1.0 nM | 20 nM | > 800 nM (Resistant) | ~30,000x |
| Iclaprim | Bicyclic (Chromene) | ~1.5 nM | 1.0 nM | 1.5 nM (Sensitive) | ~18,000x |
| Pyrimethamine | Monocyclic (Chlorophenyl) | > 100 nM | Weak | N/A | High for Plasmodium |
| Methotrexate | Pteridine (Control) | < 1 nM | < 1 nM | < 1 nM | ~1x (Toxic) |
Analysis:
-
The Iclaprim Advantage: In S. aureus, the F98Y mutation replaces a phenylalanine with a bulkier tyrosine, creating a steric clash for TMP. Iclaprim’s extended chromene ring projects into a hydrophobic pocket that accommodates this change, maintaining a
of 1.5 nM even in the mutant strain [1]. -
Selectivity: All pyrimidine inhibitors show excellent safety margins compared to Methotrexate, which inhibits human DHFR equipotently (Selectivity ~1).
Table 2: Microbiological Potency (MIC90 in µg/mL)[1]
| Organism | Trimethoprim (TMP) | Iclaprim | Clinical Implication |
| S. aureus (MSSA) | 2 - 4 | 0.12 | Iclaprim is ~20x more potent. |
| S. aureus (MRSA) | > 16 (Resistant) | 0.12 | Iclaprim retains activity in MRSA.[1] |
| E. coli | 0.5 - 1.0 | 4.0 | TMP is superior for Gram-negatives. |
Data Source: Synthesized from comparative microbiological studies [2, 3].
Resistance Profiles & Structural Determinants[1][2][3][4][5]
Understanding resistance is critical for assay design. The primary mechanism of resistance to pyrimidine inhibitors is point mutation within the active site, though promoter upregulation also occurs.
The F98Y/L28R Barrier
-
Trimethoprim: Relies on a network of hydrogen bonds and hydrophobic stacking against Phe98 (in S. aureus) or Leu28 (in E. coli). Disruption of this stacking energy by mutation leads to a rapid loss of affinity (
-fold increase in ). -
Propargyl-Linked Antifolates (PLAs): An emerging class designed to counter this. By linking the pyrimidine ring to a secondary aromatic ring via a flexible propargyl linker, these molecules can "step over" the mutated residue. While not yet clinically widespread, they represent the future of this scaffold [4].
Experimental Validation Protocols
To replicate the data above, a rigorous spectrophotometric assay is required. The standard protocol relies on monitoring the oxidation of NADPH to NADP+ at 340 nm (
Critical Protocol: Kinetic Determination of
Prerequisites:
-
Enzyme: Recombinant DHFR (Human, E. coli, or S. aureus).
-
Buffer: 50 mM TES or MTEN, pH 7.0, 10 mM
-mercaptoethanol (to prevent enzyme oxidation), 1 mg/mL BSA. -
Substrates: DHF (prepare fresh in 50 mM bicarbonate, pH 9.0 to prevent precipitation) and NADPH.
Workflow Diagram (Graphviz)
Figure 2: Kinetic Assay Workflow. Pre-incubation is mandatory for high-affinity inhibitors (like Iclaprim) to reach equilibrium before substrate competition begins.
Methodological Nuances (Senior Scientist Notes)
-
Order of Addition: Always pre-incubate the enzyme with NADPH and the inhibitor before adding DHF. Many pyrimidine inhibitors exhibit "slow-onset" inhibition. Initiating with enzyme last will result in a non-linear progress curve and underestimation of potency.
-
DHF Stability: Dihydrofolate is unstable in acidic pH and light. Keep the stock solution in dark, basic buffer (pH > 8.0) and on ice.
-
Hysteresis Check: If your progress curves curve upward (rate increases over time), your inhibitor is likely dissociating or you failed to pre-incubate. If they curve downward (rate decreases), you may have substrate depletion or enzyme instability.
References
-
Schneider, P., et al. (2003).[2][3] "Iclaprim, a novel diaminopyrimidine with potent activity on trimethoprim sensitive and resistant bacteria."[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link
-
Oefner, C., et al. (2009).[3][4] "Increased hydrophobic interactions of iclaprim with Staphylococcus aureus dihydrofolate reductase are responsible for the increase in affinity and antibacterial activity."[5] Journal of Antimicrobial Chemotherapy. Link
-
Hawser, S., et al. (2006).[4] "Dihydrofolate reductase inhibitors as antibacterial agents." Biochemical Pharmacology. Link
-
Frey, K.M., et al. (2009).[6] "Crystal structures of wild-type and mutant methicillin-resistant Staphylococcus aureus dihydrofolate reductase reveal an alternate conformation of NADPH that may be linked to trimethoprim resistance."[6] Journal of Molecular Biology. Link
-
Sigma-Aldrich Technical Bulletin. "Dihydrofolate Reductase Assay Kit (CS0340)." Link
Sources
- 1. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iclaprim, a novel diaminopyrimidine with potent activity on trimethoprim sensitive and resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and Safety of Iclaprim for the Treatment of Skin Structures and Soft Tissue Infections: A Methodological Framework [frontiersin.org]
- 4. cjic.com.cn [cjic.com.cn]
- 5. academic.oup.com [academic.oup.com]
- 6. Towards the understanding of resistance mechanisms in clinically isolated trimethoprim-resistant, methicillin-resistant Staphylococcus aureus dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
